D-Pro-Pro-Glu
Description
H-D-Pro-Pro-Glu-NH₂ is a tripeptide organocatalyst optimized for asymmetric conjugate addition reactions, particularly between aldehydes and nitroolefins to yield γ-nitroaldehydes. It operates at remarkably low loadings (1 mol%) under mild conditions, achieving >90% yields and enantiomeric excess (ee) values exceeding 97% . Its structure comprises a D-Pro-Pro motif critical for stereoselectivity and a C-terminal glutamic acid (Glu) residue with a carboxylic acid side chain that fine-tunes reactivity . Mechanistic studies reveal a conserved βI-turn structure stabilized by hydrogen bonds, enabling efficient enamine formation and C–C bond formation as the rate-determining step .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N4O5 |
|---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H24N4O5/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21)/t9-,10+,11-/m0/s1 |
InChI Key |
WNBHFVWXIXPBLH-AXFHLTTASA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N |
sequence |
PPE |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
1.1 Asymmetric Conjugate Addition Reactions
H-D-Pro-Pro-Glu-NH2 has been extensively studied for its ability to catalyze the conjugate addition of aldehydes to nitroolefins. This reaction is vital in organic synthesis for forming carbon-carbon bonds with high stereoselectivity. Notably, the peptide can catalyze these reactions with as little as 1 mol% of catalyst, yielding g-nitroaldehydes in excellent yields and stereoselectivities at room temperature .
- Table 1: Summary of Reaction Conditions and Yields
| Aldehyde Type | Nitroolefin Type | Catalyst Loading | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Aromatic | β-Nitrostyrene | 1 mol% | >95 | 16:1 to >99:1 |
| Aliphatic | β-Nitrostyrene | 1 mol% | >90 | 10:1 |
| Functionalized | β-Nitrostyrene | 1 mol% | >95 | 15:1 |
The d-Pro-Pro motif within the peptide structure significantly contributes to its high stereoselectivity, making it superior to other catalysts .
1.2 Mechanistic Insights
The mechanism of action for H-D-Pro-Pro-Glu-NH2 involves the formation of a β-turn conformation that stabilizes the transition state during catalysis. Studies have shown that hydrogen bonding interactions within the peptide enhance its catalytic efficiency . The presence of a C-terminal amide group and a side-chain carboxylic acid are crucial for maintaining this conformation and facilitating effective catalysis .
Computational Studies
Recent computational studies using discrete molecular dynamics (DMD) and molecular dynamics (MD) simulations have provided deeper insights into the catalytic activity of H-D-Pro-Pro-Glu-NH2 derivatives in emulsion systems. These studies reveal that the amphiphilic nature of these peptides allows them to form emulsions that enhance their reactivity and selectivity in aqueous environments .
- Table 2: Comparison of Catalytic Activity in Different Environments
The findings indicate that the structure of the emulsion significantly influences the reaction rate, with more hydrophobic substrates exhibiting enhanced concentrations at the oil-water interface, thus promoting faster reactions .
Case Studies
Several case studies have documented successful applications of H-D-Pro-Pro-Glu-NH2 in synthetic organic chemistry:
-
Case Study 1: Catalysis in Organic Synthesis
In a study published in ACS Omega, researchers demonstrated that H-D-Pro-Pro-Glu-NH2 effectively catalyzed the addition of butanal to β-nitrostyrene, achieving high yields and selectivity without requiring additional additives . -
Case Study 2: Machine Learning Optimization
A recent investigation utilized machine learning techniques to optimize peptide catalysts, including H-D-Pro-Pro-Glu-NH2. The study highlighted its superior performance compared to other catalysts in terms of reactivity and enantioselectivity .
Chemical Reactions Analysis
Reaction Scope and Performance
-
Chemoselectivity : Suppresses competing aldol reactions, favoring 1,4-addition ( ).
-
Scalability : Immobilized on TentaGel resin for continuous flow synthesis (>100 g scale, TON >600) ( ).
Mechanism of Action
The catalytic cycle involves enamine intermediate formation and stereoselective C–C bond formation :
Key Mechanistic Steps
-
Enamine Formation :
-
C–C Bond Formation :
-
Iminium Hydrolysis :
Structural Influence on Catalysis
-
β-Turn Conformation : Adopts a rigid βI-turn structure stabilized by:
-
Glu3 Role : The carboxylic acid group acts as a general acid/base, critical for proton transfer and stereocontrol ( ).
Derivative Modifications
Comparative Analysis with Pro-Pro-Xaa Catalysts
dPPE-NH₂ outperforms analogs like H-D-Pro-Pro-Asp-NH₂ due to:
-
Extended Side Chain : Glu’s additional methylene group improves substrate alignment ( ).
-
Superior Stereoselectivity : Achieves >95% ee for γ-nitroaldehydes vs. 80–90% ee with Asp-containing analogs ( ).
Synthetic Utility
-
γ²-Amino Acid Synthesis : Reduction of γ-nitroaldehydes followed by hydrolysis provides enantiopure γ²-amino acids ( ).
-
Functional Group Tolerance : Compatible with aromatic, aliphatic, and α,β-unsaturated aldehydes ( ).
Computational Insights
-
DFT Studies : Confirm the βI-turn as the dominant conformation (ΔG = 0 kcal/mol vs. +1.6 kcal/mol for alternative conformers) ( ).
-
Emulsion Dynamics : Hydrophobic alkyl chains in derivatives create microenvironments mimicking organic solvents, enhancing reaction rates in water ( ).
Limitations and Innovations
-
Substrate Restrictions : Less effective with sterically hindered nitroolefins (e.g., β,β-diaryl derivatives) ( ).
-
Immobilization : Solid-supported catalysts enable recyclability and industrial-scale applications ( ).
This tripeptide’s blend of structural rigidity, multifunctional active sites, and adaptability positions it as a cornerstone in asymmetric organocatalysis. Ongoing research focuses on expanding its substrate scope and optimizing derivatives for green chemistry applications.
Comparison with Similar Compounds
Core Motif: D-Pro-Pro vs. Other Proline Configurations
The D-Pro-Pro motif is indispensable for high stereoselectivity. Replacing either Pro residue or altering chirality (e.g., L-Pro) drastically reduces catalytic efficiency. For example:
- H-D-Pro-Pro-Asp-NH₂ : The precursor to H-D-Pro-Pro-Glu-NH₂, it showed lower activity due to Asp’s shorter side chain, which provides weaker acid/base assistance during catalysis .
- H-D-Pro-Aze-Glu-NH₂ (A4) : Replacing the middle Pro with azetidine (Aze, 4-membered ring) disrupts the βI-turn conformation, reducing stereoselectivity (Δee ~20%) .
- H-D-Pro-Pip-Glu-NH₂ (A6) : Substituting Pro with piperidine (Pip, 6-membered ring) alters amide bond conformations, leading to slower reaction kinetics .
Table 1: Impact of Proline Ring Modifications
| Compound | Middle Residue | Ring Size | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H-D-Pro-Pro-Glu-NH₂ | Pro | 5 | 97 | 95 | |
| H-D-Pro-Aze-Glu-NH₂ | Aze | 4 | 78 | 80 | |
| H-D-Pro-Pip-Glu-NH₂ | Pip | 6 | 85 | 70 |
C-Terminal Residue: Glu vs. Asp, Asn, and Derivatives
The C-terminal residue’s side chain modulates both reactivity and selectivity:
- Glu (Carboxylic Acid) : The carboxylic acid group acts as a general acid/base, stabilizing transition states and enhancing stereocontrol .
- Asp (Shorter Carboxylic Acid) : Reduced steric bulk and weaker acidity lead to lower enantioselectivity (Δee ~5–10%) compared to Glu .
- Asn (Amide Group) : H-D-Pro-Pro-Asn-NH₂ exhibits inferior activity due to the absence of acidic protons, highlighting the necessity of a carboxylate for catalysis .
- Alkylated Derivatives : Amphiphilic derivatives like H-D-Pro-Pro-Glu-NH-C₁₂H₂₅ form emulsions in water, accelerating reaction rates by creating hydrophobic microenvironments. However, bulkier derivatives (e.g., H-D-Pro-Pro-Glu-N-(C₁₂H₂₅)₂) reduce activity due to steric hindrance .
Table 2: C-Terminal Modifications and Catalytic Performance
Mechanistic Insights and Selectivity
Density functional theory (DFT) studies confirm that the βI-turn structure remains intact during catalysis, with Glu’s carboxylate participating in hydrogen bonding and proton transfer . The stereoselectivity arises from the re→re approach of the enamine intermediate and nitroolefin, guided by the gauche orientation of double bonds . In contrast, catalysts lacking the D-Pro-Pro motif or a functional carboxylate (e.g., H-Pro-Pro-Glu-NH₂ with L-Pro) exhibit chaotic transition-state geometries, leading to racemic mixtures .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with anchoring the C-terminal amino acid (L-glutamine) to a 2-chlorotrityl chloride resin, which offers superior loading efficiency and stability under Fmoc (9-fluorenylmethyloxycarbonyl) chemistry conditions. The resin’s chloro groups react with the carboxylate of Fmoc-Glu(tBu)-OH (Fmoc-protected L-glutamic acid γ-tert-butyl ester) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane, achieving a loading capacity of 0.39 mmol/g. Excess reactive sites are capped using a 17:2:1 mixture of dichloromethane, methanol, and DIPEA to prevent undesired peptide branching.
Sequential Amino Acid Coupling
Chain elongation proceeds via iterative Fmoc deprotection and coupling cycles:
- Fmoc Deprotection : Treatment with 20% (v/v) piperidine in N-methyl-2-pyrrolidone (NMP) removes the Fmoc group, exposing the amino terminus for subsequent coupling.
- Activation and Coupling : Each incoming Fmoc-protected amino acid (D-proline, L-proline) is activated using equimolar 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in NMP, with DIPEA as the base. Coupling times of 45–60 minutes per residue ensure >99% conversion, monitored by Kaiser ninhydrin tests.
Cleavage and Global Deprotection
Post-assembly, the peptide-resin undergoes cleavage using ice-cold 0.8% trifluoroacetic acid (TFA) in dichloromethane, selectively releasing the peptide while retaining tert-butyl and trityl protections. Immediate neutralization with DIPEA stabilizes the nascent peptide against acidolytic side reactions. Final deprotection employs a 95:2.5:2.5 mixture of TFA, water, and triisopropylsilane for 3 hours, removing tert-butyl groups from glutamic acid side chains.
Analytical Characterization and Purification
High-Performance Liquid Chromatography (HPLC)
Crude H-D-Pro-Pro-Glu-NH2 is purified via reverse-phase HPLC on a Waters XBridge C18 column (50 × 19 mm, 5 µm) using a 15–60% acetonitrile gradient in 0.1 M ammonium acetate buffer. The product elutes at 10.1 minutes under analytical conditions (GraceVydac 218TP54 column, 1 mL/min flow rate), achieving >95% purity by UV absorbance at 220 nm.
Mass Spectrometric Validation
Electrospray ionization mass spectrometry (ESI-MS) in negative mode confirms the molecular ion [M−H]⁻ at m/z 339.4 (calculated 340.37). High-resolution MS (HRMS) using an Agilent 1100 LCMSD VL system validates the isotopic distribution pattern, with a mass accuracy of <5 ppm.
Comparative Evaluation of Synthetic Protocols
Table 1. Optimization Parameters for H-D-Pro-Pro-Glu-NH2 Synthesis
Protocol B’s use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) enhances coupling efficiency but may increase epimerization risks at proline residues.
Critical Considerations in Process Optimization
Solvent Systems and Reaction Kinetics
NMP outperforms dimethylformamide (DMF) in minimizing aspartimide formation during glutamic acid coupling, attributable to its higher polarity (dielectric constant ε = 32.2 vs. 36.7 for DMF). Microwave-assisted SPPS at 50°C reduces coupling times to 5 minutes per residue without racemization, as demonstrated for analogous Pro-rich peptides.
Side-Chain Protection Strategies
The γ-tert-butyl ester on glutamic acid prevents lactamization during elongation. However, bulkier protecting groups like trityl may improve solubility in apolar solvents, albeit at the cost of prolonged deprotection times.
Q & A
Q. What is the catalytic mechanism of H-D-Pro-Pro-Glu-NH2 in asymmetric conjugate addition reactions?
H-D-Pro-Pro-Glu-NH2 operates via an enamine-mediated catalytic cycle. The reaction involves the formation of a transient enamine intermediate through condensation of the peptide’s N-terminal proline residue with aldehydes. This intermediate reacts with nitroolefins to form α-nitroaldehydes, followed by hydrolysis to regenerate the catalyst. Key steps include stereochemical control at the enamine stage, influenced by the peptide’s secondary structure . Methodological validation often employs kinetic studies, NMR spectroscopy, and chiral HPLC to track intermediate formation and enantiomeric excess (ee).
Q. How is H-D-Pro-Pro-Glu-NH2 synthesized, and what are the critical purity criteria?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Post-synthesis, reverse-phase HPLC is used for purification, with mass spectrometry (MS) and circular dichroism (CD) confirming molecular weight and conformational integrity. Critical purity thresholds include >95% HPLC purity and absence of deletion sequences, which can compromise catalytic activity .
Q. What experimental conditions optimize stereoselectivity in H-D-Pro-Pro-Glu-NH2-catalyzed reactions?
Optimal conditions involve aprotic solvents (e.g., DMSO or THF), sub-stoichiometric catalyst loading (1–5 mol%), and mild acidic additives (e.g., acetic acid) to stabilize the enamine intermediate. Temperature control (20–25°C) and slow reagent addition minimize side reactions. Stereoselectivity is quantified via chiral stationary-phase HPLC, with reported ee values exceeding 85% .
Advanced Research Questions
Q. How do structural modifications to H-D-Pro-Pro-Glu-NH2 (e.g., ring size variations) impact catalytic performance?
Modifying the central proline residue to azetidine (Aze, 4-membered ring) or piperidine (Pip, 6-membered ring) alters the trans/cis amide isomer ratio, affecting transition-state geometry. For example, H-D-Pro-Aze-Glu-NH2 (A4) exhibits a higher trans-isomer population, enhancing syn-selectivity in nitroaldol reactions. Conformational analysis via X-ray crystallography and molecular dynamics simulations reveals steric and electronic contributions to enantiocontrol .
Q. What methodologies resolve contradictions in reported enantiomeric excess (ee) values across studies?
Discrepancies in ee often arise from variations in substrate scope, solvent polarity, or analytical methods. Robust protocols include:
Q. How does H-D-Pro-Pro-Glu-NH2 compare to other proline-derived organocatalysts in multicomponent reactions (MCRs)?
Comparative studies show H-D-Pro-Pro-Glu-NH2 outperforms mono-proline catalysts in MCRs due to its bifunctional active site: the glutamic acid residue facilitates proton transfer, while the proline-proline motif stabilizes the enamine. For example, in Ugi-3CR reactions, it achieves 91% yield vs. 75% for H-Pro-OH under identical conditions. Synergistic effects are probed via Hammett plots and isotopic labeling .
Q. What strategies improve the reproducibility of H-D-Pro-Pro-Glu-NH2-catalyzed reactions in different laboratories?
Reproducibility requires adherence to NIH preclinical guidelines:
- Detailed reporting of solvent batch data (e.g., water content in DMSO).
- Standardized catalyst activation protocols (e.g., pre-stirring with acetic acid).
- Open-access sharing of raw HPLC chromatograms and crystallographic data .
Methodological Resources
- Data Analysis : Use nonlinear regression (e.g., Michaelis-Menten kinetics) to model reaction rates.
- Contradiction Resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses .
- Structural Characterization : Pair CD spectroscopy with density functional theory (DFT) to correlate peptide conformation with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
